molecular formula C24H33N B15045521 5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine

5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine

Cat. No.: B15045521
M. Wt: 335.5 g/mol
InChI Key: MNNVPURNXRNRHQ-UHFFFAOYSA-N
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Description

5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine is an organic compound with a complex structure, characterized by the presence of a pyridine ring substituted with an ethyl group and a phenyl ring, which is further substituted with a pentylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-[3-fluoro-4-(4-pentylcyclohexyl)phenyl]pyridine
  • 5-(4-Ethylcyclohexyl)-2-[4-(4-pentylcyclohexyl)phenyl]pyridine

Uniqueness

5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a pentylcyclohexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C24H33N

Molecular Weight

335.5 g/mol

IUPAC Name

5-ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine

InChI

InChI=1S/C24H33N/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25-24/h10,13-18,20-21H,3-9,11-12H2,1-2H3

InChI Key

MNNVPURNXRNRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=C3)CC

Origin of Product

United States

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